3-Bromo-2,5-dichlorobenzoic acid
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Overview
Description
3-Bromo-2,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H3BrCl2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 2nd, 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-2,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of a bromination reagent and a catalyst to form this compound . Another method involves the bromination of 2,5-dichlorobenzoic acid using bromine and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as mixing the reactants, maintaining specific temperatures, and using catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives .
Scientific Research Applications
3-Bromo-2,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the benzene ring influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4-dichlorobenzoic acid
- 3-Bromo-2-chlorobenzoic acid
- 2,5-Dichlorobenzoic acid
Uniqueness
3-Bromo-2,5-dichlorobenzoic acid is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-bromo-2,5-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLROIBULTHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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